molecular formula C10H7ClO2S B6201876 2-(4-chloro-1-benzothiophen-3-yl)acetic acid CAS No. 1893156-18-7

2-(4-chloro-1-benzothiophen-3-yl)acetic acid

Cat. No.: B6201876
CAS No.: 1893156-18-7
M. Wt: 226.68 g/mol
InChI Key: ZBULKKJLBKCGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-1-benzothiophen-3-yl)acetic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring The presence of a chloro substituent at the 4-position and an acetic acid moiety at the 3-position of the benzothiophene ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Chlorination: Introduction of the chloro group at the 4-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetic Acid Substitution: The acetic acid moiety is introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds followed by oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with various nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dechlorinated benzothiophene derivatives.

    Substitution Products: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    Benzothiophene: The parent compound without the chloro and acetic acid substituents.

    4-Chlorobenzothiophene: Similar structure but lacks the acetic acid moiety.

    3-Acetylbenzothiophene: Contains an acetyl group instead of an acetic acid moiety.

Uniqueness: 2-(4-Chloro-1-benzothiophen-3-yl)acetic acid is unique due to the combination of the chloro and acetic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

1893156-18-7

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

2-(4-chloro-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H7ClO2S/c11-7-2-1-3-8-10(7)6(5-14-8)4-9(12)13/h1-3,5H,4H2,(H,12,13)

InChI Key

ZBULKKJLBKCGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CS2)CC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.